molecular formula C11H12ClN3O2S B8752130 N-(2-Aminoethyl)-1-chloroisoquinoline-5-sulfonamide CAS No. 105628-12-4

N-(2-Aminoethyl)-1-chloroisoquinoline-5-sulfonamide

Cat. No. B8752130
CAS RN: 105628-12-4
M. Wt: 285.75 g/mol
InChI Key: OMJJWTRJQSZCDF-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-1-chloroisoquinoline-5-sulfonamide is a useful research compound. Its molecular formula is C11H12ClN3O2S and its molecular weight is 285.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

105628-12-4

Molecular Formula

C11H12ClN3O2S

Molecular Weight

285.75 g/mol

IUPAC Name

N-(2-aminoethyl)-1-chloroisoquinoline-5-sulfonamide

InChI

InChI=1S/C11H12ClN3O2S/c12-11-9-2-1-3-10(8(9)4-6-14-11)18(16,17)15-7-5-13/h1-4,6,15H,5,7,13H2

InChI Key

OMJJWTRJQSZCDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C(=C1)S(=O)(=O)NCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 5N NaOH solution (0.937 mL) is added slowly to a stirred suspension of 1-chloro-isoquinoline-5-sulfonic acid (2-amino-ethyl)-amide hydrochloride (1.51 g, 4.69 mmol) in THF (20 mL)/CH3OH (20 mL) at ambient temperature to form a clear solution. After concentration in vacuo, the tan solid is suspended in EtOAc/CH3OH and sonicated for a few minutes. The mixture is filtered and concentrated to give 1.21 g (4.23 mmol, 90% yield) of the title compound as a tan powder. ESIMS: m/z 286 [(M+H)+, 35Cl], 288 [(M+H)+, 37Cl].
Name
Quantity
0.937 mL
Type
reactant
Reaction Step One
Name
1-chloro-isoquinoline-5-sulfonic acid (2-amino-ethyl)-amide hydrochloride
Quantity
1.51 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
90%

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